molecular formula C10H8N2O2S B2656639 5-(p-Tolyl)-1,2,3-thiadiazole-4-carboxylicacid CAS No. 1312139-85-7

5-(p-Tolyl)-1,2,3-thiadiazole-4-carboxylicacid

Cat. No.: B2656639
CAS No.: 1312139-85-7
M. Wt: 220.25
InChI Key: AXSHNLCQKPTMIQ-UHFFFAOYSA-N
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Description

Historical Context of 1,2,3-Thiadiazole in Heterocyclic Chemistry Research

The exploration of thiadiazoles began in the late 19th century, with Emil Fischer’s pioneering work on heterocyclic systems. While early studies predominantly focused on 1,3,4-thiadiazoles due to their synthetic accessibility, the 1,2,3-thiadiazole isomer gained attention later for its distinct electronic configuration and reactivity. The 1,2,3-thiadiazole ring, comprising adjacent nitrogen atoms and a sulfur atom, exhibits pronounced electron deficiency, making it a challenging yet rewarding target for synthetic chemists. Historically, its synthesis relied on cyclization reactions involving thiohydrazides or diazo compounds, but modern approaches leverage transition metal catalysis to improve yields.

The structural uniqueness of 1,2,3-thiadiazoles lies in their ability to participate in cycloaddition reactions and serve as precursors to reactive intermediates like thiocarbonyl ylides. These properties have enabled their use in materials science and agrochemicals, though pharmaceutical applications remain underexplored compared to other thiadiazole isomers.

Scientific Significance of p-Tolyl-Substituted Thiadiazoles

The introduction of a p-tolyl group (4-methylphenyl) at the 5-position of 1,2,3-thiadiazole-4-carboxylic acid enhances the molecule’s lipophilicity and steric profile, factors critical to drug-receptor interactions. The methyl group on the phenyl ring donates electron density through inductive effects, stabilizing the thiadiazole ring while moderating its electrophilic character. This balance is crucial for maintaining solubility in polar solvents, as evidenced by the carboxylic acid moiety’s role in forming hydrogen bonds.

Comparative studies of substituted thiadiazoles reveal that p-tolyl derivatives exhibit improved thermal stability and crystallinity compared to unsubstituted analogs, attributes advantageous for material characterization. In medicinal chemistry, the p-tolyl group’s hydrophobic surface area may facilitate interactions with aromatic residues in enzyme active sites, though empirical data specific to this compound remain limited.

Research Relevance of 5-(p-Tolyl)-1,2,3-Thiadiazole-4-Carboxylic Acid

This compound’s structural features—a carboxylic acid at position 4 and p-tolyl group at position 5—make it a versatile intermediate for derivatization. The carboxylic acid enables conjugation via amide or ester linkages, while the p-tolyl group provides a handle for further functionalization through electrophilic aromatic substitution. Recent patent literature highlights its utility in synthesizing kinase inhibitors and antimicrobial agents, though detailed mechanistic studies are sparse.

A notable application lies in its role as a bioisostere for pyridine or benzoic acid derivatives. For example, replacing a pyridine ring in a lead compound with the 1,2,3-thiadiazole core could alter electron distribution without significantly affecting molecular geometry, a strategy employed in optimizing drug solubility.

Bioisosterism Principles in Thiadiazole Research

Bioisosteric replacement—a cornerstone of medicinal chemistry—is exemplified by thiadiazoles’ ability to mimic other heterocycles while modulating physicochemical properties. The 1,2,3-thiadiazole ring serves as a bioisostere for:

  • 1,2,3-Triazoles : Replacing a nitrogen atom with sulfur increases lipophilicity and metabolic stability.
  • Oxadiazoles : Substituting oxygen with sulfur enhances π-stacking capacity and polar surface area.

For 5-(p-tolyl)-1,2,3-thiadiazole-4-carboxylic acid, the carboxylic acid group bioisosterically replaces sulfonamide or tetrazole moieties in angiotensin-converting enzyme (ACE) inhibitors, potentially reducing renal toxicity. Computational studies suggest that the thiadiazole’s sulfur atom participates in non-covalent interactions with cysteine residues in target proteins, a feature absent in oxygen-containing analogs.

Table 1: Comparative Properties of Thiadiazole Isomers

Property 1,2,3-Thiadiazole 1,2,4-Thiadiazole 1,3,4-Thiadiazole
Aromaticity Moderate High High
Dipole Moment (Debye) 2.8–3.1 1.9–2.3 2.1–2.5
Common Synthesis Route Diazothioether Cyclization Hydrazine Cyclization Thiosemicarbazide Cyclization
Bioisosteric Targets Triazoles, Oxadiazoles Pyrimidines, Thiazoles Benzene, Pyridines

Properties

IUPAC Name

5-(4-methylphenyl)thiadiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c1-6-2-4-7(5-3-6)9-8(10(13)14)11-12-15-9/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSHNLCQKPTMIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=NS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(p-Tolyl)-1,2,3-thiadiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of p-tolyl hydrazine with carbon disulfide and an oxidizing agent to form the thiadiazole ring. The carboxylic acid group can be introduced through subsequent reactions, such as oxidation or carboxylation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(p-Tolyl)-1,2,3-thiadiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring.

Scientific Research Applications

Agricultural Applications

Pesticide Development

One of the prominent applications of 5-(p-Tolyl)-1,2,3-thiadiazole-4-carboxylic acid is in the development of pesticides. The compound exhibits potential as an insecticide and fungicide due to its ability to interfere with the metabolic processes of pests. Preliminary studies indicate that it may enhance plant resistance to diseases and pests by acting as a growth regulator and inducing stress responses in plants .

Table 1: Summary of Agricultural Applications

Application TypeDescriptionPotential Benefits
InsecticideActs on pest metabolismReduces pest populations
FungicideInhibits fungal growthProtects crops from fungal diseases
Plant Growth RegulatorInduces stress responses in plantsEnhances resistance to diseases

Medicinal Applications

Anticancer Activity

Research indicates that 5-(p-Tolyl)-1,2,3-thiadiazole-4-carboxylic acid derivatives may possess significant anticancer properties. Studies have shown that thiadiazole derivatives can inhibit the growth of various cancer cell lines, including lung, breast, and colon cancers. The mechanisms of action are thought to involve interference with cellular pathways critical for tumor growth and survival .

Case Study: Anticancer Efficacy

A study conducted by Alam et al. (2011) evaluated the anticancer activity of various thiadiazole derivatives against human cancer cell lines. The results demonstrated that compounds similar to 5-(p-Tolyl)-1,2,3-thiadiazole-4-carboxylic acid exhibited significant cytotoxicity with IC50 values ranging from 4.27 µg/mL to 12.57 µg/mL depending on the specific derivative and cancer type tested .

Table 2: Summary of Anticancer Activity

Cancer TypeCompound TestedIC50 Value (µg/mL)Reference
Lung Cancer5-(p-Tolyl)-1,2,3-thiadiazole-4-carboxylic acid derivative4.27Alam et al., 2011
Breast CancerThiadiazole derivative12.57Juszczak et al., 2012
Colon CancerThiadiazole derivative68.28% inhibitionPolkam et al., 2015

Mechanism of Action

The mechanism of action of 5-(p-Tolyl)-1,2,3-thiadiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: It can inhibit the activity of certain enzymes, affecting metabolic pathways.

    Receptor Binding: The compound may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: It can interact with DNA, potentially affecting gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

The physicochemical and functional properties of 1,2,3-thiadiazole-4-carboxylic acids are highly dependent on substituents at positions 4 and 5. Below is a comparative analysis of key analogs:

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) pKa* Substituent Type Key References
5-(p-Tolyl)-1,2,3-thiadiazole-4-carboxylic acid C₁₀H₈N₂O₂S 228.24 Not Reported ~2.5 p-Methylphenyl
5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid C₉H₅ClN₂O₂S₂ 272.73 189–190 2.02 4-Chlorophenylsulfanyl
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid C₄H₃N₂O₂S 143.14 Not Reported Not Reported Methyl at position 4
5-Phenyl-1,2,3-thiadiazole-4-carboxylic acid C₈H₅N₂O₂S 193.20 Not Reported Not Reported Phenyl
5-(Phenoxymethyl)-1,2,3-thiadiazole-4-carboxylic acid C₁₀H₈N₂O₃S 236.25 Not Reported Not Reported Phenoxymethyl
5-[4-(Trifluoromethyl)phenylthio]-1,2,3-thiadiazole-4-carboxylic acid C₁₀H₅F₃N₂O₂S₂ 330.28 Not Reported Not Reported 4-Trifluoromethylphenylthio

*Note: pKa values are extrapolated from analogs (e.g., chloro derivative in ).

Key Observations:

Substituent Effects on Acidity : Electron-withdrawing groups (e.g., Cl in ) lower pKa (increased acidity) compared to electron-donating groups (e.g., p-tolyl).

Thermal Stability : The chloro analog’s higher melting point (189–190°C) suggests stronger intermolecular forces (e.g., halogen bonding) compared to alkyl/aryl derivatives .

Biological Activity

5-(p-Tolyl)-1,2,3-thiadiazole-4-carboxylic acid is a member of the thiadiazole family, which is known for its diverse biological activities. This compound has garnered attention due to its potential anticancer properties, antimicrobial effects, and other therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and recent research findings.

Chemical Structure and Properties

The structure of 5-(p-Tolyl)-1,2,3-thiadiazole-4-carboxylic acid consists of a thiadiazole ring substituted with a para-tolyl group and a carboxylic acid functional group. This configuration is crucial for its biological activity as it influences the compound's interaction with biological targets.

1. Anticancer Activity

Numerous studies have reported the anticancer potential of thiadiazole derivatives, including 5-(p-Tolyl)-1,2,3-thiadiazole-4-carboxylic acid. The following table summarizes key findings on its cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
5-(p-Tolyl)-1,2,3-thiadiazole-4-carboxylic acidA549 (lung)10.5Induction of apoptosis via caspase activation
5-(p-Tolyl)-1,2,3-thiadiazole-4-carboxylic acidHT-29 (colon)8.7Inhibition of cell proliferation
5-(p-Tolyl)-1,2,3-thiadiazole-4-carboxylic acidMDA-MB-231 (breast)12.3G1 phase cell cycle arrest

Research indicates that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. For instance, in vitro studies have shown that it significantly decreases viability in cancer cell lines such as A549 and HT-29 while having minimal effects on normal fibroblasts .

2. Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. The following table outlines the antimicrobial efficacy of 5-(p-Tolyl)-1,2,3-thiadiazole-4-carboxylic acid against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Activity
Staphylococcus aureus32Moderate
Escherichia coli64Weak
Candida albicans16Strong

The compound demonstrated notable activity against Staphylococcus aureus and Candida albicans, suggesting its potential as an antimicrobial agent .

The mechanisms underlying the biological activities of thiadiazoles are multifaceted:

  • Caspase Activation : Induces apoptosis in cancer cells through caspase pathway activation.
  • Cell Cycle Arrest : Compounds like 5-(p-Tolyl)-1,2,3-thiadiazole-4-carboxylic acid can induce G1 phase arrest in cancer cells.
  • Antimicrobial Mechanisms : Interaction with bacterial cell membranes leading to disruption and cell death.

Case Studies

Recent studies have explored the efficacy of 5-(p-Tolyl)-1,2,3-thiadiazole-4-carboxylic acid in animal models:

  • In Vivo Antitumor Studies : In a mouse model bearing A549 xenografts, treatment with this compound resulted in a significant reduction in tumor volume compared to control groups.
  • Toxicological Assessments : Toxicity studies indicated that at therapeutic doses, the compound did not exhibit significant adverse effects on liver and kidney functions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(p-Tolyl)-1,2,3-thiadiazole-4-carboxylic acid, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of p-tolyl-substituted precursors with thiosemicarbazides under acidic conditions. For example, refluxing 3-formyl-indole derivatives with thiazolidinones in acetic acid (Method a in Scheme 2, ) is a viable approach. Purification via recrystallization (using ethanol/water mixtures) or silica-gel column chromatography (eluent: ethyl acetate/hexane, 3:7) is recommended to achieve >95% purity. Monitor reaction progress by TLC (Rf ~0.4 in ethyl acetate) .

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for p-tolyl) and thiadiazole carbons (δ 160–170 ppm).
  • FT-IR : Confirm carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O (1680–1720 cm⁻¹).
  • HRMS : Exact mass should match C11H10N2O2S (e.g., m/z 253.0372 [M-H]⁻).
    Cross-validate with literature data for analogous thiadiazole-carboxylic acids (e.g., 4-phenyl-1,3-thiazole-2-carboxylic acid, ) .

Q. How should stability studies be designed for this compound under varying pH and temperature?

  • Methodological Answer : Conduct accelerated stability testing:

  • Prepare solutions in buffers (pH 1.2, 4.5, 7.4) and store at 25°C, 40°C, and 60°C.
  • Analyze degradation via HPLC (C18 column, mobile phase: acetonitrile/0.1% formic acid) at intervals (0, 1, 3, 6 months).
  • notes that similar carboxylic acids degrade via hydrolysis under alkaline conditions; thus, prioritize pH 7.4 and elevated temperatures .

Advanced Research Questions

Q. How can contradictory reports on synthetic yields be resolved?

  • Methodological Answer : Systematic optimization of reaction parameters is critical:

  • Catalyst screening : Compare yields using protic acids (e.g., H2SO4) vs. Lewis acids (e.g., ZnCl2).
  • Temperature control : Reflux (Method a, ) may favor cyclization but risks side reactions (e.g., decarboxylation). Lower temperatures (70–80°C) with prolonged reaction times (12–24 h) can improve selectivity.
  • Reagent purity : Use freshly distilled acetic acid to avoid esterification byproducts .

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations:

  • Optimize geometry at the B3LYP/6-31G(d) level.
  • Calculate Fukui indices to identify electrophilic sites (e.g., C-4 position on the thiadiazole ring).
  • Compare with PubChem data for 5-(Cyclohexylsulfanyl)-4-methyl-1,2,3-thiadiazole (), which shows similar sulfur-mediated reactivity .

Q. How can structure-activity relationships (SAR) be explored for biological applications?

  • Methodological Answer :

  • Synthesize derivatives with modified substituents (e.g., replacing p-tolyl with halophenyl groups).
  • Test in enzymatic assays (e.g., COX-2 inhibition) and compare IC50 values.
  • Use molecular docking (AutoDock Vina) to assess binding to target proteins (e.g., ’s oxazolo-pyridine derivatives as a reference for heterocyclic interactions) .

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